molecular formula C18H18ClN3O B12810892 4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- CAS No. 106626-83-9

4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)-

Cat. No.: B12810892
CAS No.: 106626-83-9
M. Wt: 327.8 g/mol
InChI Key: DFHHCTARHPXGSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation. By inserting itself between the base pairs of DNA, it disrupts the DNA structure and inhibits the function of topoisomerases I and II. These enzymes are essential for DNA replication and transcription. The inhibition of these enzymes leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential antitumor agent .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with similar DNA intercalating properties.

    9-aminoacridine: Known for its use as a fluorescent dye and DNA intercalator.

    Amsacrine: An antitumor agent that also targets topoisomerase II.

Uniqueness

4-Acridinecarboxamide, 8-chloro-N-(2-(dimethylamino)ethyl)- is unique due to its specific substitution pattern, which enhances its DNA binding affinity and selectivity for topoisomerases. This makes it a promising candidate for further development as an antitumor agent .

Properties

CAS No.

106626-83-9

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

8-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

InChI

InChI=1S/C18H18ClN3O/c1-22(2)10-9-20-18(23)13-6-3-5-12-11-14-15(19)7-4-8-16(14)21-17(12)13/h3-8,11H,9-10H2,1-2H3,(H,20,23)

InChI Key

DFHHCTARHPXGSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=C3Cl)N=C21

Origin of Product

United States

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